molecular formula C14H21ClN2 B15058135 2-Chloro-3-methyl-5-(1-propylpiperidin-2-yl)pyridine

2-Chloro-3-methyl-5-(1-propylpiperidin-2-yl)pyridine

Cat. No.: B15058135
M. Wt: 252.78 g/mol
InChI Key: ZNHOHOOQWOUIOO-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-5-(1-propylpiperidin-2-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the second position, a methyl group at the third position, and a propylpiperidinyl group at the fifth position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methyl-5-(1-propylpiperidin-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-methylpyridine with 1-propylpiperidine under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the product. The use of continuous flow reactors allows for better control of reaction parameters, such as temperature, pressure, and reaction time, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-5-(1-propylpiperidin-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The chloro group at the second position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of bases, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce amines or alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

2-Chloro-3-methyl-5-(1-propylpiperidin-2-yl)pyridine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical drugs.

    Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, and in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-5-(1-propylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Chloro-3-methyl-5-(1-propylpiperidin-2-yl)pyridine can be compared with other similar compounds, such as:

    2-Chloro-5-methylpyridine: This compound lacks the propylpiperidinyl group and has different chemical and biological properties.

    3-Methyl-5-(1-propylpiperidin-2-yl)pyridine: This compound lacks the chloro group and may have different reactivity and applications.

    2-Chloro-3-methylpyridine: This compound lacks the propylpiperidinyl group and has different properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C14H21ClN2

Molecular Weight

252.78 g/mol

IUPAC Name

2-chloro-3-methyl-5-(1-propylpiperidin-2-yl)pyridine

InChI

InChI=1S/C14H21ClN2/c1-3-7-17-8-5-4-6-13(17)12-9-11(2)14(15)16-10-12/h9-10,13H,3-8H2,1-2H3

InChI Key

ZNHOHOOQWOUIOO-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCCC1C2=CN=C(C(=C2)C)Cl

Origin of Product

United States

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